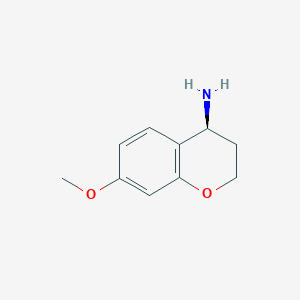
(S)-7-Methoxychroman-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-7-Methoxychroman-4-amine is a chiral compound with significant potential in various scientific fields. It is a derivative of chroman, a bicyclic organic compound, and contains a methoxy group at the 7th position and an amine group at the 4th position. The (S) configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can influence its biological activity and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Methoxychroman-4-amine typically involves several steps, starting from readily available precursors. One common method includes the following steps:
Starting Material: The synthesis begins with a chroman derivative.
Methoxylation: Introduction of the methoxy group at the 7th position using a suitable methoxylating agent under controlled conditions.
Amination: Introduction of the amine group at the 4th position through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Chiral Resolution: Separation of the (S) enantiomer from the racemic mixture using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反应分析
Types of Reactions
(S)-7-Methoxychroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.
科学研究应用
(S)-7-Methoxychroman-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s chiral nature makes it valuable for studying enantiomer-specific interactions with biological targets.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (S)-7-Methoxychroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral configuration allows it to fit into binding sites with high specificity, influencing biological pathways and processes. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular functions.
相似化合物的比较
Similar Compounds
®-7-Methoxychroman-4-amine: The enantiomer of (S)-7-Methoxychroman-4-amine with a different three-dimensional arrangement.
7-Methoxychroman-4-ol: A similar compound with a hydroxyl group instead of an amine group.
7-Methoxychroman-4-carboxylic acid: A derivative with a carboxyl group at the 4th position.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other derivatives
属性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
(4S)-7-methoxy-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H13NO2/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h2-3,6,9H,4-5,11H2,1H3/t9-/m0/s1 |
InChI 键 |
RKCMZVXMWWKKAH-VIFPVBQESA-N |
手性 SMILES |
COC1=CC2=C(C=C1)[C@H](CCO2)N |
规范 SMILES |
COC1=CC2=C(C=C1)C(CCO2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


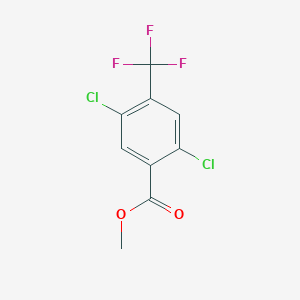
![3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine](/img/structure/B13043765.png)

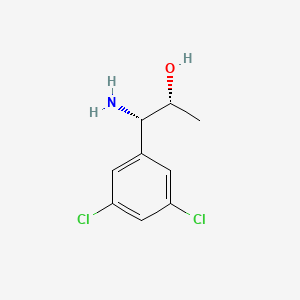
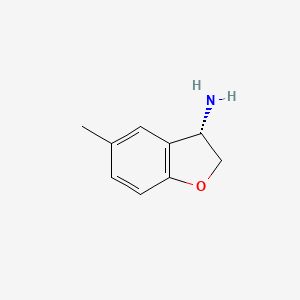

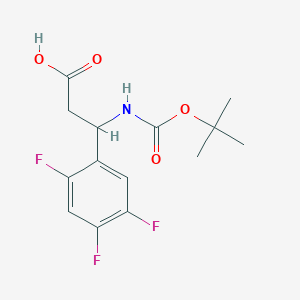
![N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine](/img/structure/B13043776.png)
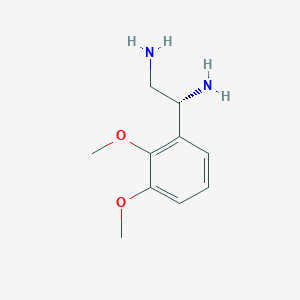
![1-(3-Phenylazanyl-1,4,6,7-Tetrahydropyrazolo[4,3-C]pyridin-5-Yl)ethanone](/img/structure/B13043788.png)
![Ethyl 4,5,6,7-Tetrahydrooxazolo[4,5-C]Pyridine-2-Carboxylate Hydrochloride](/img/structure/B13043792.png)
![3-Phenyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B13043797.png)


